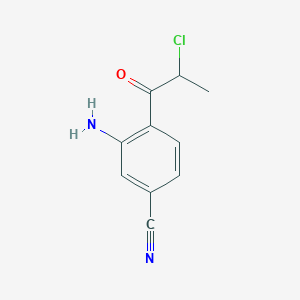
1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloropropanone backbone with an amino and cyano group attached to the phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-cyanobenzaldehyde with chloroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in primary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
2-Amino-4-cyanophenyl derivatives: These compounds share the amino and cyano functional groups but differ in the substituents on the phenyl ring.
Chloropropanone derivatives: Compounds with similar chloropropanone backbones but different substituents on the phenyl ring.
Uniqueness: 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both amino and cyano groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
生物活性
1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting broad-spectrum antimicrobial activity.
Anticancer Activity
A study on derivatives of oxadiazole, which share structural similarities with the target compound, showed significant cytotoxic effects against various cancer cell lines. The most active derivatives exhibited IC50 values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative 1 | LXFA 629 | 0.003 | Apoptosis induction |
| Oxadiazole Derivative 2 | OVXF 899 | 2.76 | Cell cycle arrest |
| Oxadiazole Derivative 3 | PXF 1752 | 9.27 | Inhibition of proliferation |
Antimicrobial Activity
In related studies, compounds structurally akin to this compound have been tested for their antimicrobial efficacy. For instance, certain derivatives showed sub-micromolar potency against human adenovirus (HAdV), indicating potential antiviral properties .
| Compound | Target Virus | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HAdV | 0.27 | >100 |
| Compound B | HAdV | 0.5 | >80 |
Case Study 1: Anticancer Efficacy
A research team investigated the anticancer properties of a series of compounds derived from the oxadiazole framework. One derivative was found to selectively induce apoptosis in colon cancer cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of similar compounds against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant pathogens .
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
3-amino-4-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,13H2,1H3 |
InChI 键 |
IWOQAGWDJDQNFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=C(C=C1)C#N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















